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Abstract
Apimostinel (formerly NRX-1074, also known as GATE-202) is a novel, clinical-stage

glutamatergic modulator under investigation for the treatment of Major Depressive Disorder

(MDD). As a next-generation compound following Rapastinel (GLYX-13), Apimostinel is a

positive allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor. It has demonstrated

the potential for rapid-acting antidepressant effects without the psychotomimetic side effects

associated with NMDA receptor antagonists like ketamine. This technical guide provides an in-

depth overview of the investigational history of Apimostinel, summarizing key preclinical and

clinical data, detailing experimental methodologies, and visualizing its mechanism of action and

experimental workflows.

Introduction
Major Depressive Disorder (MDD) is a leading cause of disability worldwide, and a significant

portion of patients do not respond adequately to currently available monoaminergic

antidepressants. This has spurred research into novel mechanisms of action, with the

glutamatergic system, particularly the NMDA receptor, emerging as a promising target.

Apimostinel represents a refined approach to NMDA receptor modulation, aiming to harness

the therapeutic potential of this pathway while mitigating adverse effects.
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Developed by Naurex and later investigated by Allergan and Gate Neurosciences,

Apimostinel is a structurally modified amidated tetrapeptide. This modification enhances its

metabolic stability and potency compared to its predecessor, Rapastinel.[1] This document will

detail the scientific journey of Apimostinel from preclinical models to clinical trials.

Mechanism of Action: NMDA Receptor Modulation
and Downstream Signaling
Apimostinel functions as a positive allosteric modulator of the NMDA receptor.[2][3] Unlike

direct agonists or antagonists, Apimostinel is thought to bind to a unique site on the receptor

complex, enhancing its function in the presence of the endogenous co-agonists, glutamate and

glycine/D-serine.[1] This modulation is believed to be central to its therapeutic effects, which

are mediated through the activation of key intracellular signaling pathways associated with

neuroplasticity.

The binding of Apimostinel to the NMDA receptor leads to an influx of calcium ions (Ca2+),

which in turn activates a cascade of downstream signaling events. A critical pathway implicated

in the action of Apimostinel and other rapid-acting antidepressants is the mammalian target of

rapamycin (mTOR) signaling pathway.[4] Activation of this pathway is associated with

increased synaptogenesis and synaptic potentiation. The proposed signaling cascade is as

follows:

NMDA Receptor Modulation: Apimostinel enhances NMDA receptor activity.

Activation of BDNF-TrkB Signaling: This leads to the release of Brain-Derived Neurotrophic

Factor (BDNF), which binds to its receptor, Tropomyosin receptor kinase B (TrkB).

PI3K/Akt Pathway Activation: The BDNF-TrkB complex activates the Phosphoinositide 3-

kinase (PI3K)/Akt signaling pathway.

mTORC1 Activation: Akt phosphorylates and inactivates the TSC1/2 complex, a negative

regulator of the small GTPase Rheb. Activated Rheb then stimulates the activity of the

mTOR Complex 1 (mTORC1).

Protein Synthesis and Synaptic Plasticity: mTORC1 promotes protein synthesis by

phosphorylating its downstream effectors, 4E-binding protein 1 (4E-BP1) and p70S6 kinase
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(p70S6K). This increase in protein synthesis contributes to enhanced synaptic plasticity,

including the formation of new synapses.
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Apimostinel's proposed downstream signaling cascade.

Preclinical Investigations
Apimostinel has undergone a range of preclinical studies to characterize its pharmacological

profile and antidepressant-like activity. These studies have indicated that Apimostinel is
significantly more potent than its predecessor, Rapastinel.

Key Preclinical Findings
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Assay Type Model Key Findings Reference

In Vitro Potency Cultured Neurons

Apimostinel is

approximately 1000-

fold more potent than

Rapastinel in

modulating NMDA

receptor function.

Antidepressant-like

Activity

Rodent Forced Swim

Test

Apimostinel

demonstrated rapid

and potent

antidepressant-like

effects.

Safety Pharmacology Rodent Models

Lacks the

psychotomimetic and

hallucinogenic side

effects observed with

NMDA receptor

antagonists like

ketamine.

Detailed Experimental Protocol: Forced Swim Test
(Mouse)
The Forced Swim Test (FST) is a widely used preclinical behavioral assay to screen for

antidepressant efficacy. The following is a representative protocol.

Objective: To assess the antidepressant-like activity of Apimostinel by measuring the duration

of immobility in mice subjected to inescapable water stress.

Materials:

Male C57BL/6 mice (8-10 weeks old)

Apimostinel (or vehicle control)
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Transparent cylindrical tanks (e.g., 20 cm diameter, 30 cm height)

Water maintained at 23-25°C

Video recording and analysis software

Dry towels and a warming lamp

Procedure:

Acclimation: Animals are acclimated to the testing room for at least 1 hour before the

experiment.

Drug Administration: Mice are administered Apimostinel or vehicle via the appropriate route

(e.g., intraperitoneal injection) at a predetermined time before the test (e.g., 30-60 minutes).

Test Session:

Fill the cylinders with water to a depth of 15 cm, ensuring the mouse cannot touch the

bottom with its tail or hind limbs.

Gently place each mouse into its respective cylinder.

The total duration of the test is 6 minutes.

Video record the entire session for later analysis.

Post-Test:

Carefully remove the mice from the water.

Dry the animals with a towel and place them in a clean, dry cage under a warming lamp to

prevent hypothermia.

Data Analysis:

The last 4 minutes of the 6-minute test are typically analyzed.
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Score the duration of immobility, defined as the time the mouse spends floating motionless

or making only minor movements necessary to keep its head above water.

A significant decrease in immobility time in the Apimostinel-treated group compared to

the vehicle group is indicative of an antidepressant-like effect.
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A typical workflow for the Forced Swim Test.
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Clinical Development
Apimostinel has been evaluated in several clinical trials to assess its safety, tolerability,

pharmacokinetics, and efficacy in healthy volunteers and patients with MDD.

Phase 1 Clinical Trials
Multiple Phase 1 studies have been conducted to evaluate the safety and pharmacokinetics of

both intravenous and oral formulations of Apimostinel in healthy volunteers. These studies

have generally shown the drug to be well-tolerated.

Trial

Identifier
Status Phase Purpose Population Doses

NCT0559724

1
Completed 1

Safety,

tolerability,

pharmacokin

etics, and

EEG of

intravenous

GATE-202

Healthy

Volunteers

(n=40)

Single and

multiple

ascending

doses (1, 5,

10, 25 mg)

NCT0236636

4
Completed 1

Safety,

tolerability,

and

pharmacokin

etics of

multiple oral

ascending

doses of

NRX-1074

Healthy

Volunteers
Not specified

Phase 2 Clinical Trials
A key Phase 2a study provided proof-of-concept for the rapid antidepressant effects of

Apimostinel.
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Trial

Identifier
Status Phase Purpose Population

Key Efficacy

Outcome

Not specified Completed 2a

To evaluate

the efficacy

and safety of

a single

intravenous

dose of

Apimostinel

Patients with

MDD

Statistically

significant

improvement

in depression

scores at 24

hours

(p=0.0034)

NCT0640012

1
Recruiting 2

To evaluate

the efficacy

and safety of

a single

intravenous

dose of

Apimostinel

with or

without

subsequent

automated

self-

association

training

Patients with

MDD

Change in

MADRS

score

Phase 2a Study Results: In a Phase 2a study, a single intravenous dose of Apimostinel
demonstrated a rapid and statistically significant reduction in depressive symptoms as

measured by the Hamilton Depression Rating Scale (HAM-D) or Montgomery-Åsberg

Depression Rating Scale (MADRS) at 24 hours post-administration (p=0.0034). The treatment

was well-tolerated, with no psychotomimetic or dissociative adverse effects reported.

Phase 1b EEG Biomarker Study: A Phase 1b study in 40 healthy volunteers investigated the

use of quantitative electroencephalography (qEEG) as a biomarker of NMDA receptor target

engagement. The results showed a dose-dependent increase in qEEG biomarkers of NMDA

receptor activation. The maximal effect was observed at the 10 mg dose, which was consistent

with the dose that showed efficacy in the Phase 2a trial.
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Clinical Trial Protocol Synopsis: Phase 2 Study in MDD
(NCT06400121)
Title: A Randomized, Double-Blind, Placebo-Controlled, Single Intravenous Dose, Parallel

Efficacy Study of Apimostinel With or Without Subsequent Automated Self-Association

Training in Subjects With Major Depressive Disorder.

Objective: To evaluate the efficacy and safety of a single intravenous dose of Apimostinel
compared to placebo in treating MDD, and to assess the potential for a digital therapeutic to

extend the antidepressant effect.

Study Design:

Randomized, double-blind, placebo-controlled.

Parallel-group assignment.

Intervention: A single intravenous dose of Apimostinel or placebo. Some arms will also

receive automated self-association training.

Key Inclusion Criteria:

Age 18 to 65 years.

Diagnosis of MDD according to DSM-5 criteria.

Montgomery-Åsberg Depression Rating Scale (MADRS) total score ≥ 22 at screening and

baseline.

Key Exclusion Criteria:

Current or past diagnosis of a psychotic disorder, bipolar disorder, or obsessive-compulsive

disorder.

Significant suicide risk.

Lack of response to more than two adequate antidepressant treatments in the current

episode.
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Use of certain medications that may interfere with the study drug.

Primary Outcome Measure:

Change from baseline in MADRS total score at 24 hours post-dose.

Secondary Outcome Measures:

Change from baseline in MADRS total score at various time points up to 4 weeks.

Response and remission rates.

Safety and tolerability assessments.

Safety and Tolerability
Across clinical trials, Apimostinel has been generally well-tolerated. Notably, it has not been

associated with the psychotomimetic or dissociative side effects that are a concern with NMDA

receptor antagonists such as ketamine. This favorable safety profile is a key differentiating

feature of Apimostinel and related "stinel" compounds.

Future Directions
The investigational history of Apimostinel suggests its potential as a rapid-acting

antidepressant with a favorable safety profile. Ongoing and future clinical trials will be crucial in

further defining its efficacy, optimal dosing, and long-term safety. The use of biomarkers such

as qEEG may aid in patient selection and dose optimization. The combination of Apimostinel
with digital therapeutics to extend its duration of action is also an innovative area of

investigation.

Conclusion
Apimostinel (NRX-1074) is a promising investigational antidepressant that represents a novel

approach to treating MDD through positive allosteric modulation of the NMDA receptor.

Preclinical and early clinical data have demonstrated its potential for rapid antidepressant

effects and a favorable safety profile. Further research is needed to fully elucidate its

therapeutic potential and place in the clinical management of depression. The development of
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Apimostinel highlights the importance of targeting the glutamatergic system and the potential

for novel mechanisms of action to address the unmet needs of patients with MDD.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b605535?utm_src=pdf-body
https://www.benchchem.com/product/b605535?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Apimostinel
https://pmc.ncbi.nlm.nih.gov/articles/PMC11858332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11858332/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11858332/
https://pubmed.ncbi.nlm.nih.gov/40005971/
https://pubmed.ncbi.nlm.nih.gov/40005971/
https://pubmed.ncbi.nlm.nih.gov/40005971/
https://www.mdpi.com/1422-0067/26/23/11325
https://www.benchchem.com/product/b605535#investigational-history-of-apimostinel-nrx-1074
https://www.benchchem.com/product/b605535#investigational-history-of-apimostinel-nrx-1074
https://www.benchchem.com/product/b605535#investigational-history-of-apimostinel-nrx-1074
https://www.benchchem.com/product/b605535#investigational-history-of-apimostinel-nrx-1074
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605535?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605535?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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